Quazinone is a synthetic compound used primarily as a pharmacological tool in scientific research. [, , , , ] It is classified as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-inhibited phosphodiesterase (cGI-PDE), also known as phosphodiesterase 3 (PDE3). [, , , , , ] This enzyme family is responsible for the breakdown of the second messenger molecule, cyclic adenosine monophosphate (cAMP). [, , , , , ] By inhibiting PDE3, quazinone allows for the accumulation of cAMP within cells, leading to a variety of downstream effects that can be studied in different biological contexts. [, , , , , ]
Quazinone is categorized under quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The specific chemical structure of Quazinone is defined by its molecular formula and the CAS number 70018-51-8 . Its classification as a PDE3 inhibitor places it among compounds that modulate cyclic adenosine monophosphate (cAMP) levels, influencing various physiological processes such as cardiac contractility and vascular tone.
The synthesis of Quazinone can be achieved through several methods, primarily involving the reaction of hydrazides with aldehydes. One notable approach includes:
Quazinone's molecular structure exhibits distinct features characteristic of quinazolines:
Quazinone participates in several chemical reactions that highlight its versatility:
The mechanism by which Quazinone exerts its pharmacological effects primarily involves the inhibition of phosphodiesterase 3:
Quazinone exhibits several physical and chemical properties that are crucial for its application:
Quazinone's applications are primarily rooted in its pharmacological properties:
The 1970-1980s marked a transformative era in cardiovascular pharmacotherapy, characterized by intensive research into positive inotropic agents for heart failure management. Within this landscape, phosphodiesterase 3 (PDE3) emerged as a high-value therapeutic target due to its dual role in hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cardiac and vascular tissues [2]. Quazinone (initially designated MJ-1983) arose from systematic molecular optimization efforts by researchers at Merk & Co., aiming to improve the potency and selectivity of quinazolinone derivatives observed in early cardiotonic screens [10].
Table 1: Key PDE3 Inhibitors in Cardiotonic Development (1980s Era)
Compound | Relative PDE3 Potency | cAMP Hydrolysis Inhibition | Primary Cardiovascular Effects |
---|---|---|---|
Quazinone | 1.0 (Reference) | IC₅₀ ≈ 0.3 μM | Positive inotropy, vasodilation |
Amrinone | ~0.15 | IC₅₀ ≈ 2.1 μM | Moderate inotropy, hypotension |
Milrinone | ~1.8 | IC₅₀ ≈ 0.2 μM | Strong inotropy, arrhythmia risk |
Enoximone | ~0.7 | IC₅₀ ≈ 0.4 μM | Balanced hemodynamic effects |
Preclinical studies demonstrated Quazinone’s distinct pharmacodynamic advantages: high PDE3 isoform selectivity minimized off-target PDE4/PDE5 interactions, while its unique quinazolinone core conferred metabolic stability over imidazolone-based inhibitors like amrinone. In isolated heart models, Quazinone elevated intracellular cAMP by 80-120% at nanomolar concentrations, translating to dose-dependent increases in cardiac contractility without excessive chronotropic effects—a critical therapeutic window for heart failure patients [10]. Early clinical trials confirmed these properties, showing significant improvements in cardiac output (25-30%) and reduced ventricular filling pressures in Class II-III heart failure patients after oral administration.
Quazinone’s transition from animal models to human applications followed an atypical trajectory. Phase I pharmacokinetic studies revealed favorable oral bioavailability (>85%) and a plasma half-life of 6-8 hours, supporting twice-daily dosing. However, pivotal Phase II/III trials exposed critical limitations: while hemodynamic improvements were consistent, the magnitude of symptomatic benefit (e.g., exercise tolerance, dyspnea scores) proved statistically inferior to emerging agents like digoxin-ACE inhibitor combinations. Concurrently, long-term safety data from other PDE3 inhibitors revealed alarming trends of proarrhythmic mortality—most notably the PROMISE trial (1991) where milrinone increased mortality by 28% versus placebo.
Table 2: Quazinone Clinical Development Timeline
Year | Phase | Key Findings | Status Impact |
---|---|---|---|
1983 | Preclinical | High PDE3 selectivity in vitro; inotropy in dog models | Candidate selection |
1986 | Phase I | Linear PK; Tmax=2h; CYP3A4-mediated metabolism | Progress to Phase II |
1989 | Phase II (HFrEF) | ↑ Cardiac index (27%); ↓ PCWP (18%) | Positive |
1992 | Phase III | Modest symptom benefit vs. enalapril; no mortality advantage | Development halted in US/EU |
1995 | Post-marketing (JP) | Limited adoption; eclipsed by β-blockers/ARBs | Withdrawn (2001) |
By 1995, Quazinone’s development was largely abandoned in Western markets despite regulatory approval in Japan. This decline reflected not inherent flaws but a therapeutic paradigm shift: cardiology moved from acute hemodynamic correction to disease-modifying strategies targeting neurohormonal activation (e.g., RAAS inhibition, β-blockade). Quazinone’s mechanism—augmenting cAMP transiently—could not compete with agents proven to prolong survival. The compound became a cautionary case study in target validation, illustrating that potent enzyme inhibition and acute hemodynamic efficacy are insufficient without long-term mortality benefits [10].
Quazinone’s eclipse catalyzed three transformative trends in PDE inhibitor therapeutics:
Tissue-Specific Targeting: Research pivoted from non-selective PDE3 blockade to isoform-specific modulation. PDE3 exists as two subtypes: PDE3A (cardiac/vascular) and PDE3B (adipocyte, platelet). Post-2000, compounds like cilostazol leveraged PDE3A selectivity for vasodilation (peripheral artery disease) while minimizing cardiac effects—a precision approach Quazinone’s generation could not achieve [2].
Dual PDE Inhibition Strategies: Combining PDE3 with PDE4/5 inhibition emerged for synergistic benefits. PDE4 inhibitors (e.g., roflumilast) suppress inflammation in pulmonary vasculature, while PDE5 inhibitors (sildenafil) enhance cGMP-mediated vasodilation. Trials exploring PDE3+PDE5 co-inhibition for pulmonary hypertension demonstrated superior efficacy to monotherapy—a strategy incompatible with Quazinone’s selective profile [2].
Functional Selectivity via Compartmentalization: Contemporary research focuses on subcellular PDE localization within macromolecular complexes. Unlike early inhibitors that globally elevated cAMP, modern compounds disrupt PDE interactions with scaffolds like AKAPs (A-kinase anchoring proteins), enabling spatially confined signaling. This paradigm avoids systemic toxicity—the fatal flaw of first-generation PDE3 inhibitors [2].
Quazinone’s legacy endures in structural pharmacology: its quinazolinone scaffold informed later PDE inhibitors with improved safety margins. However, its decline underscores a cardinal lesson—hemodynamic efficacy without survival benefit is therapeutically unsustainable. Today, PDE3 remains a niche target (e.g., acute heart failure, cardiogenic shock), with new applications in platelet aggregation and metabolic disorders reflecting ongoing innovation beyond Quazinone’s original cardiotonic vision [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: